2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
CAS No.: 852436-74-9
Cat. No.: VC4217385
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852436-74-9 |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 |
| IUPAC Name | 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H21N5O3S/c1-3-30-16-10-8-15(9-11-16)22-25-24-19-12-13-21(26-27(19)22)31-14-20(28)23-17-6-4-5-7-18(17)29-2/h4-13H,3,14H2,1-2H3,(H,23,28) |
| Standard InChI Key | VPRINXFMPXVKEM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule’s backbone consists of a triazolo[4,3-b]pyridazine system, a bicyclic structure merging a triazole ring (three nitrogen atoms) with a pyridazine moiety (two adjacent nitrogen atoms). This arrangement creates a planar, electron-deficient system conducive to π-π stacking interactions and hydrogen bonding . Key substituents include:
-
4-Ethoxyphenyl group at position 3 of the triazole ring, contributing lipophilicity and steric bulk.
-
Thioether-linked acetamide chain at position 6, featuring a 2-methoxyphenyl terminal group that introduces hydrogen bond acceptor/donor sites .
The molecular formula is C₂₂H₂₁N₅O₃S (MW 435.5 g/mol), with a topological polar surface area of 116 Ų, suggesting moderate membrane permeability . XLogP3-AA calculations estimate a partition coefficient of 3.5, indicating preferential solubility in organic phases .
Spectroscopic and Crystallographic Data
While experimental crystallographic data remains unpublished, computational models predict a nearly coplanar arrangement between the triazolo-pyridazine core and the 4-ethoxyphenyl group, stabilized by conjugation. The thioacetamide side chain adopts a gauche conformation relative to the core, minimizing steric clashes .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a four-step sequence :
Stability and Reactivity
The compound demonstrates stability under ambient conditions but degrades upon prolonged UV exposure (>48 hours), forming sulfoxide derivatives. Reactivity screenings indicate susceptibility to nucleophilic attack at the pyridazine C-7 position, a site leveraged for further functionalization .
Pharmacological Profiling
In Silico Target Prediction
Molecular docking studies against kinase superfamilies reveal:
| Target Kinase | Binding Affinity (ΔG, kcal/mol) | Putative Interaction Site |
|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | -9.7 | ATP-binding pocket (Glu81, Leu83) |
| Glycogen synthase kinase-3β (GSK3β) | -8.9 | Substrate groove (Arg141, Tyr134) |
| Aurora kinase A | -8.2 | DFG motif (Asp274, Phe275) |
These simulations suggest potential antiproliferative applications, though experimental validation is pending .
Enzymatic Inhibition Assays
Preliminary screenings against CDK2/cyclin E show IC₅₀ = 2.3 μM, comparable to roscovitine (IC₅₀ = 0.7 μM). Selectivity ratios against CDK1 (IC₅₀ = 18 μM) and CDK5 (IC₅₀ >50 μM) indicate kinase-specific binding .
Comparative Analysis with Structural Analogs
Modifying the aryl ether groups significantly alters bioactivity:
| Analog Structure | CDK2 IC₅₀ (μM) | Solubility (μg/mL) | LogP |
|---|---|---|---|
| 2-Methoxyphenyl (this compound) | 2.3 | <1 (aqueous) | 3.5 |
| 2-Ethoxyphenyl | 5.1 | <1 | 3.8 |
| 4-Methylpiperidinyl | 8.9 | 12 (DMSO) | 2.7 |
The 2-methoxyphenyl variant exhibits optimal kinase inhibition, likely due to enhanced hydrogen bonding with CDK2’s Leu83 backbone .
Future Directions
Priority research areas include:
-
Cocrystallization studies with CDK2 to validate docking poses.
-
Proteome-wide selectivity profiling using kinome arrays.
-
Prodrug development via esterification of the acetamide group to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume